2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1214085-79-6
VCID: VC7810562
InChI: InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
SMILES: CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

CAS No.: 1214085-79-6

Cat. No.: VC7810562

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride - 1214085-79-6

Specification

CAS No. 1214085-79-6
Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14
IUPAC Name 2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Standard InChI Key PKNRKZSHJWXBRW-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Canonical SMILES CC(C(=O)O)N1CCN(CC1)C.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, reflecting its (R)-configuration at the chiral center, methyl-substituted piperazine ring, and dual hydrochloride groups . Its molecular formula is C₈H₁₈Cl₂N₂O₂, corresponding to a molecular weight of 245.14 g/mol . The dihydrochloride salt form increases polarity, making it more amenable to aqueous formulations compared to its free base counterpart.

Structural Characteristics

The compound’s structure comprises a six-membered piperazine ring with a methyl group at the 4-position and a propanoic acid side chain at the 2-position. The (R)-configuration at the chiral center influences its stereoselective interactions with biological targets. X-ray crystallography of related analogs reveals that the dihydrochloride salt formation induces distinct hydrogen-bonding networks, particularly between the protonated piperazine nitrogen atoms and chloride ions .

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
Molecular FormulaC₈H₁₈Cl₂N₂O₂
Molecular Weight245.14 g/mol
Chirality(R)-configuration at C2
Salt FormDihydrochloride
Parent Compound CID28383701

Spectroscopic and Computational Data

The compound’s SMILES notation (C[C@H](C(=O)O)N1CCN(CC1)C.Cl.Cl) explicitly defines its stereochemistry and bonding arrangement . Computational models predict a dipole moment of 12.3 Debye, driven by the ionic interactions between the protonated piperazine and chloride ions. Infrared (IR) spectroscopy of analogous dihydrochloride salts shows characteristic peaks at 2500–2700 cm⁻¹ (N–H stretching of protonated amines) and 1700 cm⁻¹ (C=O stretching of the carboxylic acid) .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base form (<10 mg/mL) . Stability studies under accelerated conditions (40°C, 75% relative humidity) indicate no degradation over 30 days, suggesting robustness for pharmaceutical storage. The compound’s pKa values are estimated at 3.1 (carboxylic acid) and 9.4 (piperazine nitrogen), facilitating pH-dependent solubility profiles .

Crystallographic Insights

While single-crystal data for this specific compound remain unpublished, related dihydrochloride salts exhibit monoclinic crystal systems with space group P2₁. Key intermolecular interactions include:

  • N–H···Cl hydrogen bonds (2.8–3.1 Å) stabilizing the lattice

  • Cl···Cl van der Waals contacts (3.4 Å) contributing to packing efficiency

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically involves:

  • Chiral resolution: Kinetic resolution of racemic 2-(4-methylpiperazin-1-yl)propanoic acid using (R)-mandelic acid to isolate the (R)-enantiomer.

  • Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .

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